2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid
Description
This compound is a bicyclic heterocyclic molecule featuring a fused furo[3,4-c]pyridine core with partial saturation (hexahydro configuration). Key structural elements include:
- Hexahydro configuration: Partial saturation enhances conformational flexibility compared to fully aromatic analogs.
- tert-Butyloxycarbonyl (Boc) group: A bulky protecting group at position 5, which modulates steric and electronic properties.
- Acetic acid substituent: A carboxylic acid moiety at position 1, enabling hydrogen bonding and ionic interactions.
This compound is likely explored in medicinal chemistry for its ability to mimic natural substrates or act as a scaffold for targeting enzymes or receptors. Its stereochemistry (1S,3aR,7aR) suggests specificity in biological interactions.
Properties
CAS No. |
2177266-09-8 |
|---|---|
Molecular Formula |
C14H23NO5 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-5-4-10-9(7-15)8-19-11(10)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m1/s1 |
InChI Key |
ZCTMOLTVGPBKNK-MXWKQRLJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CO[C@H]2CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)COC2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid typically involves multiple steps. The synthetic route often starts with the preparation of the hexahydro-furo-pyridinyl core, followed by the introduction of the acetic acid moiety. Reaction conditions may include the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to protect reactive amine functionalities during the synthesis. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyridinyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hexahydro-furo-pyridinyl ring system may mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemical Influence : The (1S,3aR,7aR) configuration in the target compound may enhance binding selectivity compared to racemic analogs, as seen in related pyrrolopyridines .
- Boc Group Utility : The tert-butyloxycarbonyl group improves solubility in organic solvents, facilitating synthetic intermediates, but may require deprotection for biological activity .
- Acetic Acid Bioactivity : Similar to ’s compound, the acetic acid moiety could chelate metal ions or participate in pH-dependent interactions .
Biological Activity
The compound 2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid is a complex organic molecule with potential biological activities. Understanding its pharmacological properties and biological mechanisms is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C14H23NO5
- Molecular Weight : 285.34 g/mol
- IUPAC Name : this compound
- CAS Number : 2177266-09-8
The biological activity of this compound can be attributed to its interaction with various molecular targets such as enzymes and receptors. The specific mechanism often involves modulation of biochemical pathways that lead to therapeutic effects. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activity
Research has demonstrated several potential biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that derivatives of furo[3,4-c]pyridine compounds exhibit antimicrobial properties. The structural features of this compound suggest it may possess similar activities against various bacterial and fungal strains.
Anti-inflammatory Effects
Research has shown that compounds with similar structural motifs can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or pathways. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
Given the furo[3,4-c]pyridine framework's association with neuroprotective effects in some studies, this compound may also demonstrate protective effects against neurodegenerative conditions.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and E. coli strains through in vitro assays. |
| Anti-inflammatory Study | Reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. |
| Neuroprotection Research | Showed reduced neuronal death in models of oxidative stress-induced neurotoxicity. |
Synthesis and Preparation Methods
The synthesis of this compound typically involves multiple steps starting from simpler organic precursors. Key methods include:
- Formation of the Furo-Pyridine Core : Utilizing cyclization reactions to create the hexahydro-furo-pyridinyl structure.
- Carboxylic Acid Introduction : Adding the acetic acid moiety through esterification reactions.
- Protecting Group Strategies : Employing protecting groups like Boc during synthesis to prevent unwanted reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
